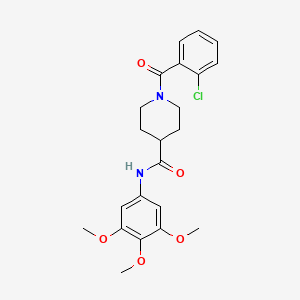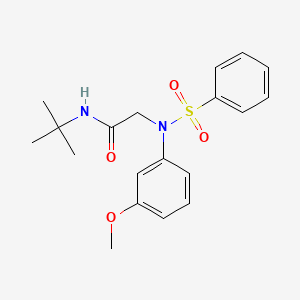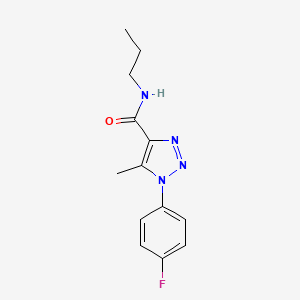![molecular formula C17H14N4O6S B4759484 N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide](/img/structure/B4759484.png)
N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide
説明
N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trioxo-3-phenyl-1-imidazolidinyl)acetamide is a chemical compound that has gained increasing attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as AT-101 or (-)-Gossypol. It is a natural product that has been isolated from cottonseed and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of AT-101 involves the inhibition of Bcl-2 family proteins. Bcl-2 proteins are involved in the regulation of apoptosis and are overexpressed in many cancer cells. By inhibiting these proteins, AT-101 induces apoptosis in cancer cells. AT-101 has also been found to inhibit the replication of the hepatitis C virus by targeting a viral protein.
Biochemical and Physiological Effects:
AT-101 has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of the hepatitis C virus, and reduce inflammation. Additionally, it has been studied for its potential as a male contraceptive by inhibiting sperm motility.
実験室実験の利点と制限
One of the advantages of using AT-101 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of apoptosis and developing new anticancer therapies. However, one limitation of using AT-101 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
将来の方向性
There are several future directions for the study of AT-101. One area of research is the development of new anticancer therapies based on the mechanism of action of AT-101. Additionally, further studies are needed to fully understand the potential of AT-101 as a male contraceptive. Finally, the development of new synthesis methods for AT-101 may lead to improved yields and purity of the compound.
科学的研究の応用
AT-101 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. AT-101 has also been found to have anti-inflammatory and anti-viral properties. Additionally, it has been studied for its potential as a male contraceptive.
特性
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S/c18-28(26,27)13-8-6-11(7-9-13)19-14(22)10-20-15(23)16(24)21(17(20)25)12-4-2-1-3-5-12/h1-9H,10H2,(H,19,22)(H2,18,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAAJJYRPDZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-sulfamoylphenyl)-2-(2,4,5-trioxo-3-phenylimidazolidin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B4759418.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)
![ethyl 5-ethyl-2-[({[(phenylthio)acetyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4759432.png)
![methyl [2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B4759463.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4759470.png)
![N-[3-(1-azepanyl)propyl]-2,6-dimethoxybenzamide](/img/structure/B4759477.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4759486.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4759504.png)
![2,4-dichloro-N-{4-chloro-2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4759505.png)
